molecular formula C8H13ClN4 B1442609 N1-(6-Chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine CAS No. 1220028-66-9

N1-(6-Chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine

Cat. No. B1442609
M. Wt: 200.67 g/mol
InChI Key: MFGSAWIQFXNODI-UHFFFAOYSA-N
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Description

Pyrintegrin is a synthetic compound with a pyrimidine ring used in scientific research1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular formula of pyrintegrin is C9H16Cl2N4 and it has a molecular weight of 251.15 g/mol1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

Detailed physical and chemical properties of pyrintegrin are not available in the resources I found.


Scientific Research Applications

Synthesis and Chemical Properties

  • Chiral C(2)-Symmetrical Bisferrocenyl Diamines Synthesis : A study described the synthesis of chiral bisferrocenyl diamines, including N1,N2-bis[(R)-1-ferrocenylethyl]-N1,N2-dimethyl-1,2-ethanediamine and its derivatives. These compounds exhibit catalytic activity toward asymmetric cyclopropanation of olefins, demonstrating enantioselectivity up to 95% (Song et al., 1999).
  • Optical Resolution and Circular Dichroism in Palladium(II) Complexes : Research on mixed-diamine palladium(II) complexes, including derivatives of N1,N1-diethyl-1,2-propanediamine, revealed insights into configurational circular dichroism and absolute configurations (Nakayama, Komorita, & Shimura, 1981).

Complex Formation and Structural Analysis

  • Complex Formation with Zn(II) and Cu(II) : A 2019 study synthesized Zn(II) and Cu(II) complexes based on (chiral substituent)(diethyl)-ethanediamine derivatives. These complexes were found effective for polymerizing rac-lactide, yielding heterotactic polylactide with high stereoselectivity (Kang, Cho, Nayab, & Jeong, 2019).
  • Stabilization of a Copper Peroxido Complex : Research in 2010 focused on stabilizing a copper peroxido complex using a ligand bridging two tripodal units of amine ligand Me2uns-penp with a propyl group. This study provides insights into the structural characteristics of such complexes (Würtele, Heinemann, & Schindler, 2010).

Applications in Catalysis and Polymerization

  • Catalytic Applications in Asymmetric Synthesis : The use of chiral N1-protected vicinal diamines in the synthesis of tetrahydropteridine C6-stereoisomers, including N5-formyl-(6S)-tetrahydrofolic acid, illustrates the utility of these compounds in asymmetric synthesis and catalysis (Bailey, Chandrasekaran, & Ayling, 1992).
  • Ruthenium Complexes in Transfer Hydrogenation : A study described the synthesis of 16-electron (arene)ruthenium complexes with superbasic bis(imidazolin-2-imine) ligands, highlighting their use in catalytic transfer hydrogenation (Glöge, Petrović, Hrib, Jones, & Tamm, 2009).

Safety And Hazards

I couldn’t find specific safety and hazard information for pyrintegrin.


Future Directions

As pyrintegrin is used in scientific research1, it’s likely that future studies will continue to explore its properties and potential applications. However, specific future directions are not mentioned in the available resources.


Please note that this information is based on the available resources and there might be more comprehensive data in specialized databases or scientific literature. It’s always a good idea to consult with a chemist or a relevant expert for detailed information.


properties

IUPAC Name

N-(6-chloropyrimidin-4-yl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN4/c1-13(2)4-3-10-8-5-7(9)11-6-12-8/h5-6H,3-4H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGSAWIQFXNODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(6-Chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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